molecular formula C21H25IN4O3 B14208943 Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-69-8

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide

Cat. No.: B14208943
CAS No.: 824405-69-8
M. Wt: 508.4 g/mol
InChI Key: FRKBVQFHYZJUOQ-KSSFIOAISA-N
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Description

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of glycyl, alanyl, and phenylalaninamide residues, with an iodophenyl group attached to the phenylalaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the coupling reaction, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of deprotection, coupling, and washing, significantly reducing the time and labor required for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Iodophenol derivatives.

    Reduction: Amino alcohols.

    Substitution: Thiophenyl or aminophenyl derivatives.

Scientific Research Applications

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The peptide backbone allows for interactions with other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar peptides.

Properties

CAS No.

824405-69-8

Molecular Formula

C21H25IN4O3

Molecular Weight

508.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m0/s1

InChI Key

FRKBVQFHYZJUOQ-KSSFIOAISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN

Origin of Product

United States

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